molecular formula C18H21N5O8 B3061244 (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate CAS No. 7387-58-8

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3061244
CAS No.: 7387-58-8
M. Wt: 435.4 g/mol
InChI Key: ZSEXHHLPZKJKHA-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring system with multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring system through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Introduction of Acetoxy Groups: The acetoxy groups are introduced through acetylation reactions, typically using acetic anhydride in the presence of a catalyst such as pyridine.

    Final Deprotection and Purification: The final compound is obtained by removing any protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the acetoxy groups, resulting in the formation of amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base is similar to those found in DNA and RNA, making it a valuable tool for studying genetic processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential antiviral and anticancer properties. The presence of the acetamido group and the purine base enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes such as replication and transcription. The acetamido group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate: Similar structure but with an amino group instead of an acetamido group.

    (2R,3R,4R,5R)-2-(6-Methylamino-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate: Contains a methylamino group instead of an acetamido group.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its potential for biological interactions, while the acetoxy groups provide sites for further chemical modifications.

Properties

IUPAC Name

[5-(6-acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O8/c1-8(24)22-16-13-17(20-6-19-16)23(7-21-13)18-15(30-11(4)27)14(29-10(3)26)12(31-18)5-28-9(2)25/h6-7,12,14-15,18H,5H2,1-4H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEXHHLPZKJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291612
Record name n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-58-8
Record name NSC76767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 4
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(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

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